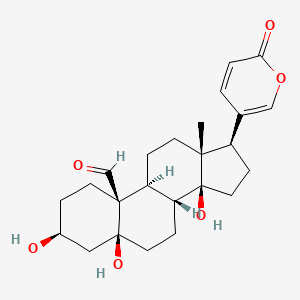

Hellebrigenin

Descripción general

Descripción

La hellebrigenina es un bufadienólido, un tipo de esteroide cardioactivo, aislado de fuentes de la medicina tradicional china, como la piel de Bufo bufogargarizans Cantor o Duttaphrynus melanostictus . Se ha informado que exhibe una actividad anticancerígena significativa, particularmente en células de cáncer colorrectal .

Aplicaciones Científicas De Investigación

La hellebrigenina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La hellebrigenina ejerce sus efectos principalmente a través de la inhibición de la bomba de sodio-potasio (Na+/K±ATPasa) . Al unirse a esta enzima, la hellebrigenina altera el equilibrio iónico dentro de las células, lo que lleva a la apoptosis. También induce daño al ADN y arresto del ciclo celular en la fase G2/M . Los objetivos moleculares involucrados incluyen las subunidades alfa de la Na+/K±ATPasa .

Análisis Bioquímico

Biochemical Properties

Hellebrigenin has been shown to interact with the alpha subunits of the Na+/K±ATPase . This interaction is believed to activate multiple signaling cascades, especially in cancer cells . Hydroxylation and dehydrogenation are the major metabolic pathways of bufadienolides like this compound in human liver microsomes .

Cellular Effects

This compound has been found to have potent cytotoxic effects on cancer cells, including colorectal cancer cells and breast cancer cells . It triggers apoptosis via the intrinsic pathway, leading to a reduction of mitochondrial membrane potential . It also induces excessive reactive oxygen species, leading to cell apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with the alpha subunits of the Na+/K±ATPase . This binding is believed to activate multiple signaling cascades, particularly in cancer cells . It also causes a dramatic reduction in the oxygen consumption rate in treated cells, reflecting a direct impact on mitochondrial oxidative phosphorylation .

Metabolic Pathways

This compound is involved in the metabolic pathways of hydroxylation and dehydrogenation in human liver microsomes . CYP3A4 is the major metabolic enzyme involved, while CYP2D6 only mediates the dehydrogenation reaction .

Subcellular Localization

Given its interactions with the Na+/K±ATPase, it’s likely that it localizes to the plasma membrane where this enzyme is found .

Métodos De Preparación

Análisis De Reacciones Químicas

La hellebrigenina experimenta varios tipos de reacciones químicas, que incluyen:

Sustitución: La hellebrigenina puede participar en reacciones de sustitución, particularmente en las posiciones 19 y 3 de su estructura.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen varios agentes oxidantes para la oxidación y agentes reductores para la reducción. Los productos principales formados a partir de estas reacciones son típicamente derivados de hellebrigenina con grupos funcionales modificados .

Comparación Con Compuestos Similares

La hellebrigenina es similar a otros bufadienólidos como la hellebrina, la helleboreína y la helleborina . La hellebrigenina es única en su mayor afinidad de unión al complejo alfa1beta1 de Na+/K±ATPasa en comparación con otros bufadienólidos . Esta mayor afinidad contribuye a su potente actividad anticancerígena .

Compuestos similares incluyen:

Hellebrina: La forma glucósido de la hellebrigenina con propiedades anticancerígenas similares.

Helleboreína: Otro bufadienólido con propiedades cardiotónicas.

Helleborina: Un compuesto relacionado con estructura química y actividad biológica similar.

Las propiedades únicas de la hellebrigenina y su potente actividad biológica la convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3/t16-,17+,18-,19+,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKPTWJPKVSGJB-XHCIOXAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963594 | |

| Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-90-7 | |

| Record name | Hellebrigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hellebrigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hellebrigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bufa-20,22-dienolide, 3,5,14-trihydroxy-19-oxo-, (3β,5β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

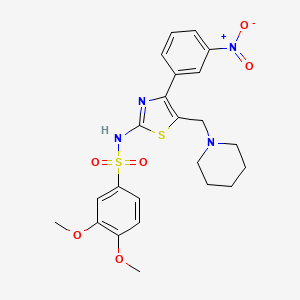

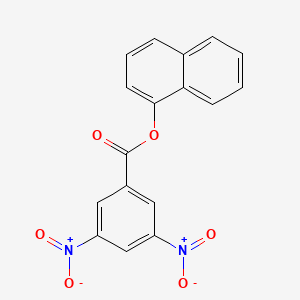

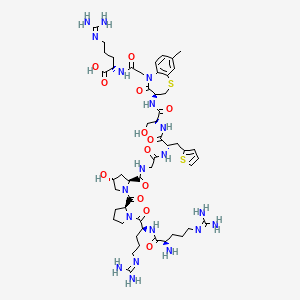

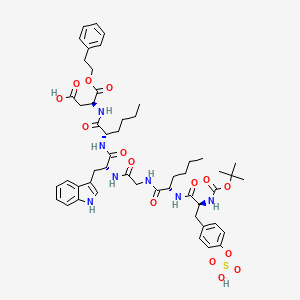

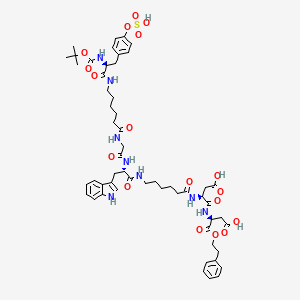

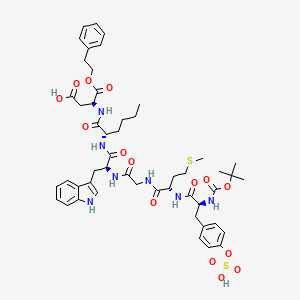

Feasible Synthetic Routes

Q1: What is the primary source of Bufotalidin and what other similar compounds are found alongside it?

A1: Bufotalidin, also known as Hellebrigenin, is a bufadienolide primarily found in the parotoid gland secretions and skin of various toad species. [, , ] For instance, it has been isolated from the European toad (Bufo bufo bufo) [], the Japanese toad (Bufo formosus) [], and the Argentine toad (Bufo arenarum) []. It often occurs alongside other bufadienolides like Bufalin, Marinobufagin, Telocinobufagin, and Bufotalinin. [, , ] Interestingly, Bufotalidin was found to be a major component in an original preparation of Bufotalinin, indicating their close structural relationship. []

Q2: Can you elaborate on the structural connection between Bufotalidin and Bufotalinin based on the provided research?

A2: While both compounds co-occur in certain toad species, research suggests a specific structural link between Bufotalidin and Bufotalinin. [] Experiments using Tetrahydro-hellebrigenin (the tetrahydro derivative of Bufotalidin) and 3-O-Acetyl-tetrahydro-marinobufagin, treated with hydrazine and sodium ethylat, yielded similar products as those obtained when 3-O-Acetyl-tetrahydro-bufotalinin underwent the same treatment. [] This finding strongly supports the hypothesis that Bufotalinin is a 19-oxo derivative of Marinobufagin. Further analysis of Bufotalinin's optical rotation suggests the aldehyde group is likely located at C-10, assuming the standard bufadienolide structure. []

Q3: Besides toads, are there other natural sources where Bufotalidin or its derivatives can be found?

A3: Yes, research indicates that Bufotalidin and related bufadienolides are not exclusive to toads. A study exploring the metabolite profile of the Urginea maritima plant, also known as squill, revealed the presence of Bufotalidin-O-hexoside, a glycoside derivative of Bufotalidin, within the white squill variety. [] This finding suggests a broader distribution of Bufotalidin-related compounds in the plant kingdom, opening avenues for further investigation into their potential biological activities and applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)

![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr](/img/structure/B1672977.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)

![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)